molecular formula C19H32NO2P B11699670 2-isopropyl-5-methylcyclohexyl N-isopropyl-P-phenylphosphonamidate

2-isopropyl-5-methylcyclohexyl N-isopropyl-P-phenylphosphonamidate

Cat. No.: B11699670
M. Wt: 337.4 g/mol
InChI Key: ADULCGJWFWMRGU-UHFFFAOYSA-N
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Description

({[5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL]OXY}(PHENYL)PHOSPHORYL)(PROPAN-2-YL)AMINE: is a complex organic compound with a unique structure that includes a cyclohexyl group, a phenyl group, and a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({[5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL]OXY}(PHENYL)PHOSPHORYL)(PROPAN-2-YL)AMINE involves multiple steps, including the formation of the cyclohexyl group, the attachment of the phenyl group, and the incorporation of the phosphoryl group. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct formation of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the cyclohexyl or phenyl rings, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions, contributing to the development of new materials and compounds.

Biology: In biological research, it may be used to study enzyme interactions and metabolic pathways due to its unique structure.

Medicine: In medicine, this compound could be explored for its potential therapeutic properties, including its ability to interact with specific biological targets.

Industry: In industry, it may be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of ({[5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL]OXY}(PHENYL)PHOSPHORYL)(PROPAN-2-YL)AMINE involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group plays a crucial role in these interactions, often participating in phosphorylation or dephosphorylation reactions that regulate various biological processes.

Comparison with Similar Compounds

Uniqueness: The uniqueness of ({[5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL]OXY}(PHENYL)PHOSPHORYL)(PROPAN-2-YL)AMINE

Properties

Molecular Formula

C19H32NO2P

Molecular Weight

337.4 g/mol

IUPAC Name

N-[(5-methyl-2-propan-2-ylcyclohexyl)oxy-phenylphosphoryl]propan-2-amine

InChI

InChI=1S/C19H32NO2P/c1-14(2)18-12-11-16(5)13-19(18)22-23(21,20-15(3)4)17-9-7-6-8-10-17/h6-10,14-16,18-19H,11-13H2,1-5H3,(H,20,21)

InChI Key

ADULCGJWFWMRGU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)NC(C)C)C(C)C

Origin of Product

United States

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